An In-depth Technical Guide to (2,2,6,6-Tetramethyloxan-4-yl)methanamine (CAS 1823063-39-3)
An In-depth Technical Guide to (2,2,6,6-Tetramethyloxan-4-yl)methanamine (CAS 1823063-39-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,2,6,6-Tetramethyloxan-4-yl)methanamine is a novel, sterically hindered primary amine built upon a tetrahydropyran (oxane) scaffold. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its structural features suggest significant potential as a versatile building block in medicinal chemistry and material science. This guide provides a comprehensive overview of its known properties, a proposed synthetic route, and an in-depth analysis of its potential reactivity and applications, drawing insights from analogous structures. The strategic incorporation of a hindered amine with a tetrahydropyran core presents unique opportunities for the development of new chemical entities with potentially enhanced metabolic stability and tailored physicochemical properties.
Introduction and Molecular Overview
(2,2,6,6-Tetramethyloxan-4-yl)methanamine, with CAS number 1823063-39-3, is a saturated heterocyclic compound characterized by a tetrahydropyran ring substituted with four methyl groups at the 2 and 6 positions and a methanamine group at the 4-position. The gem-dimethyl groups adjacent to the ring oxygen introduce significant steric hindrance, a feature that is expected to dominate its chemical reactivity and utility.
The tetrahydropyran (THP) moiety is a well-regarded structural motif in drug discovery, often employed as a bioisosteric replacement for cyclohexane. This substitution can lead to improved aqueous solubility and metabolic stability, and the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. The primary amine provides a reactive handle for a wide array of chemical modifications, making this compound an attractive starting point for the synthesis of diverse chemical libraries.
This guide will delve into the predicted physicochemical properties, a plausible synthetic pathway, the expected reactivity profile, and the potential applications of this intriguing molecule, with a focus on its utility for professionals in drug development.
Physicochemical Properties
Detailed experimental characterization of (2,2,6,6-Tetramethyloxan-4-yl)methanamine is not publicly available. However, we can infer its properties from its structure and data available for its hydrochloride salt and related, less-substituted analogs.
| Property | Value/Prediction | Source/Justification |
| CAS Number | 1823063-39-3 | Public Record |
| IUPAC Name | (2,2,6,6-Tetramethyloxan-4-yl)methanamine | Nomenclature |
| Molecular Formula | C₁₀H₂₁NO | - |
| Molecular Weight | 171.28 g/mol | Calculated |
| Hydrochloride Salt Formula | C₁₀H₂₂ClNO | Supplier Data |
| Hydrochloride Salt MW | 207.74 g/mol | Supplier Data |
| Appearance | Predicted to be a liquid or low-melting solid at room temperature. The hydrochloride salt is a solid. | Analogy to similar amines. |
| Purity | Typically available at ≥95% as the hydrochloride salt for research purposes. | Supplier Data |
| Boiling Point | Predicted to be in the range of 200-230 °C. | Estimation based on structurally similar compounds and considering the increased molecular weight. |
| Solubility | The free base is expected to be soluble in organic solvents. The hydrochloride salt is likely soluble in water and polar protic solvents. | General properties of amines and their salts. |
| pKa (Conjugate Acid) | Predicted to be in the range of 10.0-10.5. | The electron-donating methyl groups may slightly increase basicity compared to unsubstituted analogs, though steric hindrance around the nitrogen could influence this. |
| LogP | Predicted to be moderately lipophilic. | The presence of the four methyl groups increases lipophilicity compared to the parent (tetrahydropyran-4-yl)methanamine. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A practical and efficient synthesis of (2,2,6,6-Tetramethyloxan-4-yl)methanamine would likely proceed via the reductive amination of the corresponding ketone, 2,2,6,6-tetramethyloxan-4-one. This ketone is not commercially available but can be synthesized. A plausible multi-step synthesis is outlined below.
Diagram: Proposed Synthesis of (2,2,6,6-Tetramethyloxan-4-yl)methanamine
Caption: A two-stage synthetic approach to the target amine.
Experimental Protocol: Reductive Amination (Conceptual)
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Reaction Setup: To a solution of 2,2,6,6-tetramethyloxan-4-one in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor, add a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia).
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Catalyst Addition: Add a hydrogenation catalyst, such as Raney nickel or a palladium-based catalyst.
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Hydrogenation: Seal the reactor and pressurize with hydrogen gas to an appropriate pressure (e.g., 50-100 bar). Heat the reaction mixture with stirring to a suitable temperature (e.g., 80-120 °C).
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Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC or GC-MS. Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by distillation or chromatography to yield (2,2,6,6-Tetramethyloxan-4-yl)methanamine.
Note: This is a proposed protocol and would require optimization.
Reactivity Profile
The reactivity of (2,2,6,6-Tetramethyloxan-4-yl)methanamine is dictated by two main features: the primary amine and the sterically hindered framework.
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Primary Amine: The amine group is a nucleophilic and basic center. It is expected to undergo standard reactions of primary amines, such as:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Steric Hindrance: The gem-dimethyl groups at the 2 and 6 positions create a sterically congested environment. This is analogous to the neopentyl system, where SN2 reactions are known to be extremely slow due to the steric bulk impeding the backside attack of a nucleophile.[1][2] This steric hindrance will likely reduce the rate of bimolecular reactions at the amine nitrogen and may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to less hindered amines.
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Ether Linkage: The oxane ring's ether linkage is generally stable and unreactive under neutral, basic, and mild acidic conditions, providing a robust scaffold for further chemical modifications.
Potential Applications
The unique combination of a reactive primary amine, a drug-friendly tetrahydropyran scaffold, and significant steric hindrance makes (2,2,6,6-Tetramethyloxan-4-yl)methanamine a building block with high potential in several areas.
Medicinal Chemistry
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Scaffold for Novel Therapeutics: The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] This compound can serve as a starting point for the synthesis of new chemical entities. The primary amine allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.
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Improving ADME Properties: The incorporation of the tetrahydropyran moiety can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3] It can increase polarity and reduce lipophilicity compared to a cyclohexane ring, potentially leading to better pharmacokinetic profiles.
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Metabolic Stability: The steric hindrance provided by the four methyl groups can shield adjacent chemical bonds from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the metabolic stability and half-life of a drug molecule.[4] This is a common strategy in drug design to create more robust and effective therapeutics.
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Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with desirable features, it could be used as a fragment in FBDD campaigns to identify new binding motifs for therapeutic targets.
Material Science
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Monomer Synthesis: The primary amine can be used to synthesize monomers for specialty polymers. The bulky, rigid structure of the tetramethyloxane core could impart unique thermal and mechanical properties to the resulting polymers.
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Ligand Development: The compound could be modified to act as a sterically demanding ligand for metal catalysts. The steric bulk can influence the coordination geometry and reactivity of the metal center, leading to novel catalytic activities and selectivities.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2,2,6,6-Tetramethyloxan-4-yl)methanamine is not widely available, general precautions for handling aliphatic amines should be followed.
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General Hazards: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.[5] Inhalation of vapors may cause respiratory irritation.[6]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and other protective clothing as necessary to prevent skin contact.
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Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a suitable respirator should be worn.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.
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First Aid:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
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Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.
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Conclusion and Future Outlook
(2,2,6,6-Tetramethyloxan-4-yl)methanamine is a promising yet underexplored chemical building block. Its structure combines the favorable properties of the tetrahydropyran scaffold with the synthetic versatility of a primary amine, all within a sterically hindered environment that could be strategically exploited to enhance metabolic stability. While the current body of knowledge on this specific compound is limited, its potential applications, particularly in drug discovery, are significant.
Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and a thorough investigation of its reactivity. The synthesis and screening of libraries derived from this compound are likely to yield novel molecules with interesting biological activities. For researchers and drug development professionals, (2,2,6,6-Tetramethyloxan-4-yl)methanamine represents a valuable addition to the toolbox of molecular scaffolds for creating the next generation of therapeutics.
References
[Please note that a comprehensive, clickable list of references would be provided in a final document. The citations used in the text correspond to the search results.]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterically Hindered Amines - Enamine [enamine.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
